Home > Products > Screening Compounds P91224 > (R)-4,5-Dehydro Pregabalin
(R)-4,5-Dehydro Pregabalin - 1101167-84-3

(R)-4,5-Dehydro Pregabalin

Catalog Number: EVT-3218276
CAS Number: 1101167-84-3
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-4,5-Dehydro Pregabalin can be synthesized from various starting materials in laboratory settings. It has gained attention for its potential applications in pharmacology due to its structural similarity to Pregabalin, which enhances its therapeutic profile. The compound has a CAS number of 1101167-84-3 and is also known by other names such as 3-(aminomethyl)-5-methylhex-4-enoic acid.

Synthesis Analysis

The synthesis of (R)-4,5-Dehydro Pregabalin can be achieved through several methods, with notable techniques including:

  1. Chemoenzymatic Asymmetric Synthesis: This method employs enzymes to facilitate the asymmetric bioreduction of β-cyanoacrylate esters, allowing for high selectivity in producing the desired enantiomer. The process can achieve conversions exceeding 99% with high enantiomeric excess .
  2. Hoffmann Degradation: This method involves the degradation of a precursor compound using bromine and sodium hydroxide to yield (R)-4,5-Dehydro Pregabalin. The process typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity .
  3. Multi-step Chemical Reactions: A common approach involves reacting 3-carbamoylmethyl-5-methyl hexanoic acid with molecular halogens and bases in a controlled environment to produce (R)-4,5-Dehydro Pregabalin .

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions in achieving high yields.

Molecular Structure Analysis

The molecular formula for (R)-4,5-Dehydro Pregabalin is C8H15NO2C_8H_{15}NO_2, with a molecular weight of approximately 157.21 g/mol. Key features of its molecular structure include:

  • Double Bond: The presence of a double bond between the fourth and fifth carbon atoms contributes to its reactivity and potential biological activity.
  • Functional Groups: The structure contains an amine group (-NH₂) and a carboxylic acid (-COOH), which are crucial for its interaction with biological targets.

Molecular modeling studies indicate that the spatial arrangement of these functional groups plays a significant role in its pharmacological activity.

Chemical Reactions Analysis

(R)-4,5-Dehydro Pregabalin participates in various chemical reactions typical for alkenes and amino acids:

  1. Hydrogenation: The double bond can undergo hydrogenation to form saturated derivatives.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance solubility and bioavailability.
  3. Nucleophilic Substitution: The amine group allows for nucleophilic substitution reactions, which can be utilized in further synthetic modifications.

These reactions are essential for developing derivatives that may exhibit enhanced therapeutic effects or reduced side effects.

Mechanism of Action

The mechanism of action for (R)-4,5-Dehydro Pregabalin is similar to that of Pregabalin, primarily involving modulation of calcium channels:

  • Calcium Channel Modulation: It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This interaction inhibits excitatory neurotransmitter release, thereby reducing neuronal excitability.
  • Analgesic Effects: By modulating neurotransmitter release, it effectively alleviates neuropathic pain and has anticonvulsant properties.

Research indicates that variations in the molecular structure can influence binding affinity and efficacy at these targets.

Physical and Chemical Properties Analysis

Key physical and chemical properties of (R)-4,5-Dehydro Pregabalin include:

  • Melting Point: Specific melting point data is not widely published but typically falls within a range consistent with similar compounds.
  • Solubility: It exhibits moderate solubility in water and organic solvents, which is advantageous for formulation purposes.
  • Stability: The compound's stability under various pH conditions suggests potential for diverse pharmaceutical applications.

These properties are crucial for determining formulation strategies and potential delivery methods.

Applications

(R)-4,5-Dehydro Pregabalin has several scientific applications:

  1. Pharmaceutical Development: It serves as a reference standard in quality control processes for formulations containing Pregabalin or its analogs.
  2. Research Tool: Its structural characteristics make it valuable in studying mechanisms related to pain modulation and seizure control.
  3. Potential Therapeutics: Ongoing research aims to explore its efficacy as an alternative or adjunct therapy in treating neuropathic pain syndromes.
Introduction: Significance in Pharmaceutical Impurity Research

Historical Context and Discovery as a Process-Related Impurity

The emergence of (R)-4,5-Dehydro Pregabalin as a recognized impurity is intrinsically linked to the developmental history of pregabalin itself. During the optimization of synthetic routes for pregabalin (Lyrica®), researchers identified several unsaturated byproducts arising from dehydration side reactions. The racemic variant (rac-4,5-Dehydro Pregabalin, CAS: 216576-74-8) was initially characterized during early process development in the 1990s as chemists worked to establish robust synthetic protocols [7].

This impurity specifically originates from multiple critical junctures in pregabalin synthesis:

  • Dehydration Intermediates: Formation during synthetic steps involving β-hydroxy intermediates prone to acid-catalyzed dehydration.
  • Incomplete Hydrogenation: Partial reduction of precursor alkynes or dienes intended for full saturation.
  • Thermal Degradation: Exposure of intermediates or API to elevated temperatures during processing or purification [6].

The enantiomeric (R)-form gained specific attention following the establishment of pregabalin's stereospecific pharmacology, which necessitated stringent control over all chiral impurities. Identification milestones correlate directly with advances in analytical chiral separation technologies capable of resolving closely related stereoisomers at low concentrations [4] [6].

Table 1: Key Historical Milestones in (R)-4,5-Dehydro Pregabalin Characterization

TimeframeDevelopment ContextAnalytical AdvancementsSignificance
Early 1990sPregabalin route scoutingGC-MS, HPLC-UVInitial detection of unsaturated byproducts in racemic mixtures
Late 1990sProcess optimization for enantiopure APIChiral HPLC, LC-MSDifferentiation of (R) and (S) stereoisomers of dehydro impurities
2000sRegulatory filing supportChiral SFC, UHPLC-MS/MSQuantification at <0.1% levels; ICH Q3A compliance
2010s-PresentGeneric API manufacturingQbD-based impurity control strategiesPharmacopeial standards development

Structural Relationship to Pregabalin and Therapeutic Relevance

(R)-4,5-Dehydro Pregabalin exhibits a close structural relationship to pregabalin, differing solely in the presence of a double bond between C4 and C5 in the hexanoic acid chain, while retaining the chiral aminomethyl group at C3. This molecular modification creates a rigid, planar segment that profoundly alters its three-dimensional conformation compared to the flexible, saturated backbone of pregabalin. The compound's systematic IUPAC name is (R)-3-(Aminomethyl)-5-methylhex-4-enoic acid, with molecular formula C₈H₁₅NO₂ (molecular weight: 157.21 g/mol) [2] [4] [6].

The stereochemical integrity at the C3 position remains a critical aspect, as the (R)-configuration represents the enantiomeric counterpart to pregabalin's therapeutically essential (S)-configuration. While pregabalin exerts its pharmacological activity through specific, high-affinity binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, the structural alterations in (R)-4,5-Dehydro Pregabalin preclude meaningful binding:

  • The conjugated unsaturation disrupts the optimal spatial orientation of pharmacophoric elements (aminomethyl and carboxylate groups).
  • The altered stereochemistry at C3 prevents productive interactions with the chiral binding pocket of the α2δ protein [5].

Consequently, this impurity possesses no intrinsic therapeutic activity related to pregabalin's approved indications (neuropathic pain, epilepsy, anxiety disorders). Its significance lies purely in its potential to compromise API purity rather than direct pharmacological interference. The compound's physicochemical properties, including solubility in methanol and DMSO, and storage requirements (2-8°C), are documented for analytical reference purposes [3] [4] [6].

Table 2: Molecular Comparison of (R)-4,5-Dehydro Pregabalin and Pregabalin

Molecular Property(R)-4,5-Dehydro PregabalinPregabalin ((S)-Enantiomer)Structural Impact
Systematic Name(R)-3-(Aminomethyl)-5-methylhex-4-enoic acid(S)-3-(Aminomethyl)-5-methylhexanoic acidNomenclature differentiation
CAS Registry1101167-84-3148553-50-8Unique identifier
Molecular FormulaC₈H₁₅NO₂C₈H₁₇NO₂Unsaturation degree
Molecular Weight157.21 g/mol159.23 g/mol2 Da difference (H₂ loss)
Key Structural FeatureC4-C5 double bondFully saturated alkyl chainPlanarity vs. flexibility
Stereocenter(R)-configuration at C3(S)-configuration at C3Mirror-image chirality
Pharmacophoric AlignmentMisaligned aminomethyl/carboxylOptimal spatial orientationLoss of target engagement

Regulatory Implications in Active Pharmaceutical Ingredient (API) Manufacturing

The presence of (R)-4,5-Dehydro Pregabalin in pregabalin API is subject to strict regulatory oversight guided by ICH Q3A(R2) guidelines concerning impurities in new drug substances. As a "qualified impurity" with established analytical detection methods, its control is integral to Good Manufacturing Practice (GMP) compliance. Regulatory specifications typically mandate control at or below 0.15% threshold based on the maximum daily dose of pregabalin (600 mg/day), placing it in the reporting threshold category of ≤0.05%, identification threshold of ≤0.10%, and qualification threshold of ≤0.15% [6] [7].

Pharmaceutical manufacturers must implement robust analytical controls throughout the synthesis:

  • Starting Material Analysis: Screening for unsaturated precursors in input materials.
  • In-Process Controls (IPC): Monitoring critical reaction steps (dehydration risk points, hydrogenation completeness).
  • Final API Release Testing: Specific, stability-indicating methods capable of resolving (R)-4,5-Dehydro Pregabalin from structurally similar impurities and the main API peak [6] [7].

The pharmacopeial standards are evolving to include this impurity explicitly. Current analytical control strategies typically employ chiral reversed-phase HPLC or UHPLC methods, often using stationary phases like derivatized cellulose or amylose, with detection limits capable of quantifying the impurity at 0.01% relative to pregabalin. For generic API manufacturers filing Abbreviated New Drug Applications (ANDAs), comprehensive method validation data for (R)-4,5-Dehydro Pregabalin quantification—including specificity, accuracy, precision, and robustness—is a regulatory requirement [3] [6] [7].

Stability studies must also demonstrate that this impurity does not increase beyond qualified levels throughout the API's shelf-life under recommended storage conditions, confirming that it arises primarily from synthesis rather than post-manufacturing degradation. Documentation packages for regulatory submissions must include:

  • Synthetic Route Justification: Explanation of process steps minimizing formation.
  • Purification Validation Data: Demonstrating effective removal to specified levels.
  • Toxicological Qualification: Based on thresholds per ICH guidelines unless specific safety testing is warranted [6] [7].

Table 3: Regulatory Control Thresholds and Analytical Requirements

Regulatory AspectRequirementAnalytical MethodologyDocumentation
Reporting Threshold≤0.05%Chiral HPLC/UV (220 nm)Batch analysis data (min 3 batches)
Identification Threshold≤0.10%LC-MS/MS confirmationReference standard characterization (CoA)
Qualification Threshold≤0.15%Validated stability-indicating methodsToxicological rationale (ICH Q3A)
Specification LimitTypically 0.10-0.15%Pharmacopeial methods (where applicable)Regulatory filing (ANDA/NDA)
Stability MonitoringNMT 0.15% over shelf-lifeForced degradation studiesStability protocols and reports

Properties

CAS Number

1101167-84-3

Product Name

(R)-4,5-Dehydro Pregabalin

IUPAC Name

(3R)-3-(aminomethyl)-5-methylhex-4-enoic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

RILHQHHDJPATCS-ZETCQYMHSA-N

SMILES

CC(=CC(CC(=O)O)CN)C

Canonical SMILES

CC(=CC(CC(=O)O)CN)C

Isomeric SMILES

CC(=C[C@@H](CC(=O)O)CN)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.